4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
Overview
Description
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClF2NO2 and a molecular weight of 291.72 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane core. The difluoro groups are introduced through halogenation reactions, and the pyridine moiety is attached via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized equipment and reaction vessels to maintain optimal conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
4,4-Difluoro-1-(pyridin-5-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
Uniqueness: The presence of the difluoro groups and the specific position of the pyridine ring in 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride distinguishes it from its analogs, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)9-10-1-7-16-8-2-10;/h1-2,7-8H,3-6,9H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAHOAWWXOSVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=NC=C2)C(=O)O)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-62-8 | |
Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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